molecular formula C6H3F3N2O2 B3058023 5-(Trifluoromethyl)pyridazine-4-carboxylic acid CAS No. 872780-98-8

5-(Trifluoromethyl)pyridazine-4-carboxylic acid

Cat. No. B3058023
CAS RN: 872780-98-8
M. Wt: 192.10
InChI Key: KBFSXOBOSXAMLE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2 . It is a derivative of pyridazine, a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyridazine-4-carboxylic acid is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic scaffold. This ring is substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 4-position .

Scientific Research Applications

a. β-Secretase (BACE) Inhibitors: This compound plays a crucial role in the synthesis of β-secretase inhibitors. BACE inhibitors are investigated for their potential in treating Alzheimer’s disease by blocking the production of amyloid-beta peptides, which are implicated in disease progression .

Heterocyclic Chemistry and Synthetic Methodology

The pyridazine ring system is a versatile heterocycle with diverse reactivity. Researchers have explored the synthetic potential of 5-(Trifluoromethyl)pyridazine-4-carboxylic acid in various transformations. Here’s a glimpse:

c. 1,2,3-Triazole-Fused Pyridazines: In the context of heterocyclic chemistry, this compound has been used as a precursor for the synthesis of 1,2,3-triazole-fused pyridazines. These fused heterocycles exhibit interesting biological activities and are relevant in drug design and agrochemicals .

properties

IUPAC Name

5-(trifluoromethyl)pyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-11-10-1-3(4)5(12)13/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFSXOBOSXAMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243249
Record name 5-(Trifluoromethyl)-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridazine-4-carboxylic acid

CAS RN

872780-98-8
Record name 5-(Trifluoromethyl)-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872780-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyridazine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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